N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide
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Overview
Description
N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a sulfonamide group, a fluorinated aromatic ring, and an amide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 2-fluoro-5-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 2-fluoro-5-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 2-fluoro-5-methylbenzenesulfonamide: The sulfonyl chloride is then reacted with ethylenediamine to form the sulfonamide intermediate.
Coupling with prop-2-enamide: The final step involves coupling the sulfonamide intermediate with prop-2-enamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonamides.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
N-Fluorobenzenesulfonimide: Another fluorinated sulfonamide with different reactivity and applications.
Uniqueness
Its structure allows for versatile reactivity and interactions with biological targets, making it valuable for research and development in various fields .
Properties
IUPAC Name |
N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-3-12(16)14-6-7-15-19(17,18)11-8-9(2)4-5-10(11)13/h3-5,8,15H,1,6-7H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKPPOFJHQYONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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